molecular formula C23H23N3O2 B15215080 Ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate CAS No. 823795-22-8

Ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B15215080
CAS No.: 823795-22-8
M. Wt: 373.4 g/mol
InChI Key: ZRKWHOKHWYGIFL-UHFFFAOYSA-N
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Description

Ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring substituted with phenyl groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, influencing the activity of these targets and modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate
  • Ethyl 2,4-diphenyl-6-(morpholin-1-yl)pyrimidine-5-carboxylate
  • Ethyl 2,4-diphenyl-6-(azepan-1-yl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds .

Properties

CAS No.

823795-22-8

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2,4-diphenyl-6-pyrrolidin-1-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C23H23N3O2/c1-2-28-23(27)19-20(17-11-5-3-6-12-17)24-21(18-13-7-4-8-14-18)25-22(19)26-15-9-10-16-26/h3-8,11-14H,2,9-10,15-16H2,1H3

InChI Key

ZRKWHOKHWYGIFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1N2CCCC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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